molecular formula C7H7NOS B1595833 2-Sulfanylbenzamide CAS No. 5697-20-1

2-Sulfanylbenzamide

Cat. No. B1595833
Key on ui cas rn: 5697-20-1
M. Wt: 153.2 g/mol
InChI Key: RIDMSOMIFFTEJO-UHFFFAOYSA-N
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Patent
US05312625

Procedure details

An amount of 1.94 g of the compound of Example 1 was dissolved in 50 ml of ammonia saturated methanol, the solution was stirred at room temperature for 20 minutes, the methanol was evaporated, and an aqueous citric acid solution added followed by an extraction with ethyl acetate. After washing with aqueous sodium chloride, the mixture was dried over anhydrous magnesium sulfate, the ethyl acetate solution was concentrated, and the residue developed with methylene chloridemethanol (97:3) by silica gel column chromatography to obtain 1.63 g of the desired compound (yield 99.0%).
Name
compound
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[S:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4](=O)[O:3]C1=O.[NH3:13]>>[C:4]([NH2:13])(=[O:3])[C:5]1[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=1)[SH:1]

Inputs

Step One
Name
compound
Quantity
1.94 g
Type
reactant
Smiles
S1C(OC(C2=C1C=CC=C2)=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was evaporated
ADDITION
Type
ADDITION
Details
an aqueous citric acid solution added
EXTRACTION
Type
EXTRACTION
Details
followed by an extraction with ethyl acetate
WASH
Type
WASH
Details
After washing with aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mixture was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the ethyl acetate solution was concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C=1C(S)=CC=CC1)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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